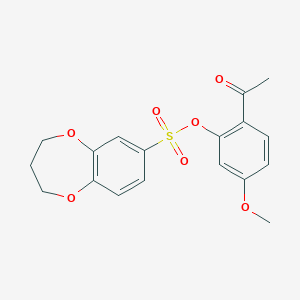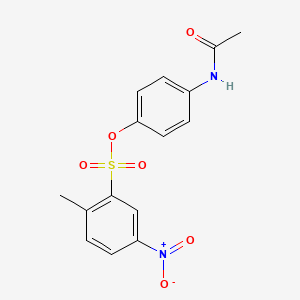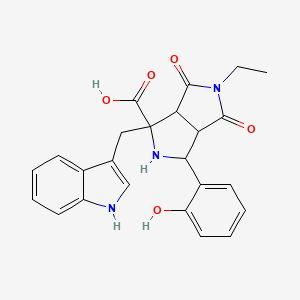![molecular formula C17H19F2N3O2S B7538071 N-[(2,4-difluorophenyl)methyl]-N-methyl-5-pyrrolidin-1-ylsulfonylpyridin-2-amine](/img/structure/B7538071.png)
N-[(2,4-difluorophenyl)methyl]-N-methyl-5-pyrrolidin-1-ylsulfonylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-difluorophenyl)methyl]-N-methyl-5-pyrrolidin-1-ylsulfonylpyridin-2-amine (referred to as "compound X" for brevity) is a novel chemical compound that has been the subject of scientific research in recent years. This compound has shown potential for use in various fields, including medicinal chemistry, drug discovery, and neuroscience. In
Mechanism of Action
Compound X acts as a positive allosteric modulator of nicotinic acetylcholine receptors. This means that it enhances the activity of these receptors by binding to a site on the receptor that is distinct from the site where acetylcholine binds. This results in an increase in the release of neurotransmitters, such as dopamine and acetylcholine, which are involved in various physiological processes, including learning, memory, and reward.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. In vitro studies have shown that compound X enhances the activity of nicotinic acetylcholine receptors in a dose-dependent manner. In vivo studies have shown that compound X improves cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, compound X has been shown to have analgesic effects in animal models of pain.
Advantages and Limitations for Lab Experiments
One advantage of using compound X in lab experiments is its high potency and selectivity for nicotinic acetylcholine receptors. This makes it a useful tool compound for studying the role of these receptors in various physiological processes. However, one limitation of using compound X is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on compound X. One direction is the development of new drugs based on the structure of compound X for the treatment of various diseases. Another direction is the study of the role of nicotinic acetylcholine receptors in various physiological processes, such as addiction and pain. Additionally, the development of new methods for synthesizing and purifying compound X could improve its availability for research purposes.
Synthesis Methods
Compound X is synthesized through a multi-step process that involves the use of various reagents and reaction conditions. The synthesis typically starts with the reaction of 2,4-difluorobenzyl chloride with N-methyl-1-pyrrolidineamine to form an intermediate compound. This intermediate is then reacted with pyridine-2-sulfonyl chloride to yield compound X. The final product is purified through various techniques, such as column chromatography and recrystallization.
Scientific Research Applications
Compound X has been the subject of scientific research in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, compound X has shown potential as a lead compound for the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, compound X has been used as a tool compound to study the mechanism of action of various drugs. In neuroscience, compound X has been used to study the role of certain receptors in the brain, such as the nicotinic acetylcholine receptors.
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-N-methyl-5-pyrrolidin-1-ylsulfonylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2S/c1-21(12-13-4-5-14(18)10-16(13)19)17-7-6-15(11-20-17)25(23,24)22-8-2-3-9-22/h4-7,10-11H,2-3,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLGFNOXBRBOLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)F)F)C2=NC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide](/img/structure/B7537992.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxyphenyl)methyl-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B7537999.png)
![1-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7538005.png)
![2-[methyl-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7538006.png)






![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline](/img/structure/B7538052.png)
![Tert-butyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]piperazine-1-carboxylate](/img/structure/B7538058.png)
![N-[(2,4-difluorophenyl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7538067.png)